molecular formula C13H17N3O B8111106 5-(Pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one

5-(Pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one

Cat. No.: B8111106
M. Wt: 231.29 g/mol
InChI Key: OHBHGWOEMZEWRN-UHFFFAOYSA-N
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Description

5-(Pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring fused with a hexahydro-pyrrolo[3,4-c]pyridine moiety, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one typically involves multi-step procedures. One common route includes the condensation of pyridine derivatives with suitable cyclization agents, followed by reduction and cyclization steps. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of reactions involving condensation with DMF-DMA, followed by reductive cyclization using iron and acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve optimization of the laboratory-scale synthesis procedures to ensure scalability, cost-effectiveness, and environmental compliance. This would include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-3-ylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one is unique due to its specific structural configuration, which allows for distinct interactions with biological targets and chemical reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized functions.

Properties

IUPAC Name

5-(pyridin-3-ylmethyl)-2,3,3a,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-13-12-8-15-7-11(12)3-5-16(13)9-10-2-1-4-14-6-10/h1-2,4,6,11-12,15H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBHGWOEMZEWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2C1CNC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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